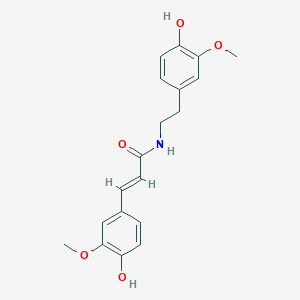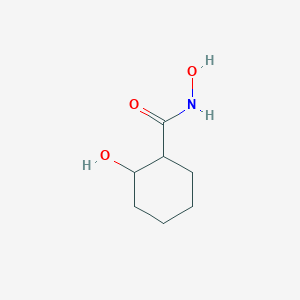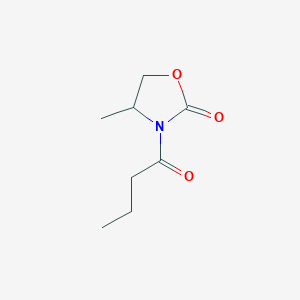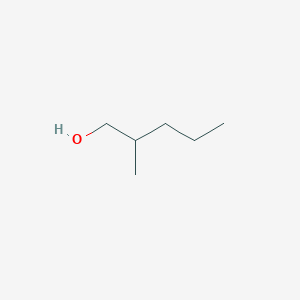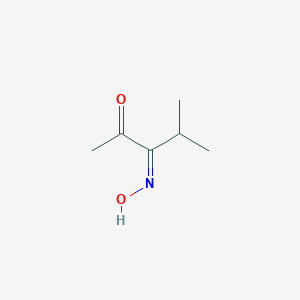
4-Methyl-2,3-pentanedione 3-oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2,3-pentanedione 3-oxime (MPON) is a chemical compound that has been used in scientific research for many years. It is a versatile compound that has been used in a variety of applications, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a tool in biochemistry and molecular biology. In
科学的研究の応用
4-Methyl-2,3-pentanedione 3-oxime has been used in a variety of scientific research applications. One of the most common uses of 4-Methyl-2,3-pentanedione 3-oxime is as a reagent in organic synthesis. It can be used to selectively protect carbonyl groups in organic compounds, which can be useful in the synthesis of complex molecules. 4-Methyl-2,3-pentanedione 3-oxime has also been used as a ligand in coordination chemistry, where it can form stable complexes with metal ions. Additionally, 4-Methyl-2,3-pentanedione 3-oxime has been used as a tool in biochemistry and molecular biology, where it can be used to selectively inhibit enzymes and study their function.
作用機序
The mechanism of action of 4-Methyl-2,3-pentanedione 3-oxime is not fully understood, but it is believed to act as a nucleophile, reacting with electrophilic species such as carbonyl groups. This reaction can lead to the formation of stable adducts, which can be useful in a variety of applications.
生化学的および生理学的効果
4-Methyl-2,3-pentanedione 3-oxime has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which can have a variety of effects on the nervous system. 4-Methyl-2,3-pentanedione 3-oxime has also been shown to have antioxidant properties, which can be useful in protecting cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of using 4-Methyl-2,3-pentanedione 3-oxime in lab experiments is its versatility. It can be used in a variety of applications, from organic synthesis to biochemistry and molecular biology. Additionally, 4-Methyl-2,3-pentanedione 3-oxime is relatively easy to synthesize and purify, making it accessible to many labs around the world. However, there are also some limitations to using 4-Methyl-2,3-pentanedione 3-oxime. For example, it can be toxic in high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are many future directions for research involving 4-Methyl-2,3-pentanedione 3-oxime. One area of research that is currently being explored is the use of 4-Methyl-2,3-pentanedione 3-oxime as a tool for studying enzyme function. By selectively inhibiting enzymes, researchers can gain a better understanding of their function and potential therapeutic targets. Additionally, 4-Methyl-2,3-pentanedione 3-oxime has been shown to have potential as an anticancer agent, and further research in this area could lead to the development of new cancer treatments.
Conclusion
In conclusion, 4-Methyl-2,3-pentanedione 3-oxime is a versatile compound that has been used in a variety of scientific research applications. Its synthesis method is reliable, and its mechanism of action is believed to involve nucleophilic reactions with electrophilic species. 4-Methyl-2,3-pentanedione 3-oxime has a variety of biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are many future directions for research involving 4-Methyl-2,3-pentanedione 3-oxime, and its versatility makes it an important tool for researchers in a variety of fields.
合成法
4-Methyl-2,3-pentanedione 3-oxime can be synthesized through a multistep process involving the reaction of 4-methyl-2,3-pentanedione with hydroxylamine hydrochloride. The product is then purified through recrystallization to obtain pure 4-Methyl-2,3-pentanedione 3-oxime. This method has been used successfully in many labs around the world and is considered a reliable way to obtain 4-Methyl-2,3-pentanedione 3-oxime.
特性
CAS番号 |
121436-02-0 |
|---|---|
製品名 |
4-Methyl-2,3-pentanedione 3-oxime |
分子式 |
C6H11NO2 |
分子量 |
129.16 g/mol |
IUPAC名 |
(3Z)-3-hydroxyimino-4-methylpentan-2-one |
InChI |
InChI=1S/C6H11NO2/c1-4(2)6(7-9)5(3)8/h4,9H,1-3H3/b7-6- |
InChIキー |
KKWRXTVMYYRSMZ-SREVYHEPSA-N |
異性体SMILES |
CC(C)/C(=N/O)/C(=O)C |
SMILES |
CC(C)C(=NO)C(=O)C |
正規SMILES |
CC(C)C(=NO)C(=O)C |
同義語 |
2,3-Pentanedione, 4-methyl-, 3-oxime, (Z)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




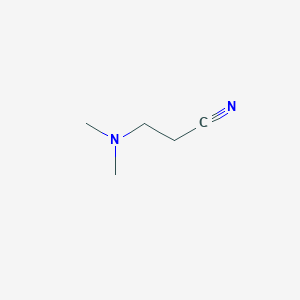
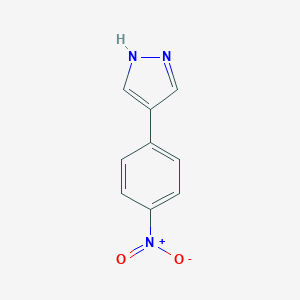
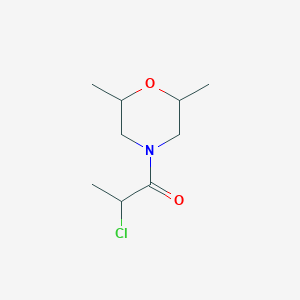
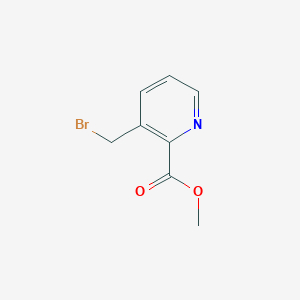

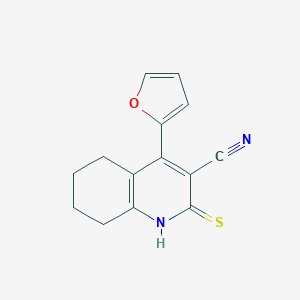
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-8-methylsulfanyl-5-oxooctanoyl]-[(E)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B47357.png)
